Computed Lipophilicity (XLogP3) Advantage of 4,5-Diisopropyl-2-methyloxazole Over 4,5-Diethyl-2-methyloxazole and 2,4,5-Trimethyloxazole
The computed XLogP3 for 4,5‑Diisopropyl‑2‑methyloxazole is 3.1, compared with approximately 2.1 for 4,5‑diethyl‑2‑methyloxazole (CHEBI:179651) and approximately 1.0 for 2,4,5‑trimethyloxazole (CID 69132) [1][2]. The 1.0–2.1 log unit increase indicates roughly 10‑ to 100‑fold higher predicted partition into lipid phases, which may translate into improved passive membrane permeability but also higher metabolic clearance risk.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 4,5-Diethyl-2-methyloxazole (XLogP3 ≈ 2.1) and 2,4,5-Trimethyloxazole (XLogP3 ≈ 1.0) |
| Quantified Difference | ΔXLogP3 = +1.0 vs. diethyl analog; +2.1 vs. trimethyl analog |
| Conditions | PubChem computed XLogP3 values (same algorithm across all three compounds) |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability and non-specific protein binding; procurement decisions for cell-based assays or in vivo studies must account for this ~10‑fold predicted difference relative to smaller alkyl congeners.
- [1] PubChem Compound Summary for CID 20770924 (4,5-Diisopropyl-2-methyloxazole): XLogP3 = 3.1. https://pubchem.ncbi.nlm.nih.gov/compound/20770924 (accessed 2026-05-02). View Source
- [2] PubChem computed XLogP3 values for 4,5-Diethyl-2-methyloxazole (CHEBI:179651, ≈2.1) and 2,4,5-Trimethyloxazole (CID 69132, ≈1.0). https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-02). View Source
